molecular formula C16H15FN2O2S B248979 [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone

[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone

Cat. No. B248979
M. Wt: 318.4 g/mol
InChI Key: NKSCQPMIBVKBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP has been used in various experiments to study its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone exerts its pharmacological effects by binding to specific receptors in the body. It has been shown to act as a dopamine receptor antagonist, serotonin receptor agonist, and adenosine receptor antagonist.
Biochemical and Physiological Effects
[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been shown to have various biochemical and physiological effects in the body. It has been shown to modulate neurotransmitter release, inhibit platelet aggregation, and induce vasodilation.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone in lab experiments is its high potency and selectivity for specific biological targets. However, one limitation is its potential toxicity and side effects, which must be carefully monitored.

Future Directions

There are several potential future directions for research involving [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone may have applications in the field of oncology due to its ability to inhibit platelet aggregation and angiogenesis. Further research is needed to fully understand the potential applications of [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone in these areas and others.

Synthesis Methods

[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone can be synthesized using a multi-step process starting with the reaction of 4-fluorobenzoyl chloride with piperazine. The resulting intermediate is then reacted with thiophene-2-carboxylic acid to produce [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone.

Scientific Research Applications

[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been used in various scientific research studies due to its potential applications in drug discovery and development. It has been shown to have activity against various biological targets such as dopamine receptors, serotonin receptors, and adenosine receptors.

properties

Product Name

[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone

Molecular Formula

C16H15FN2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

(4-fluorophenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H15FN2O2S/c17-13-5-3-12(4-6-13)15(20)18-7-9-19(10-8-18)16(21)14-2-1-11-22-14/h1-6,11H,7-10H2

InChI Key

NKSCQPMIBVKBMG-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CS3

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CS3

Origin of Product

United States

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